Cas no 1171977-83-5 (2-(4-fluorophenyl)-N-{5-(4-methanesulfonylphenyl)methyl-1,3,4-oxadiazol-2-yl}acetamide)

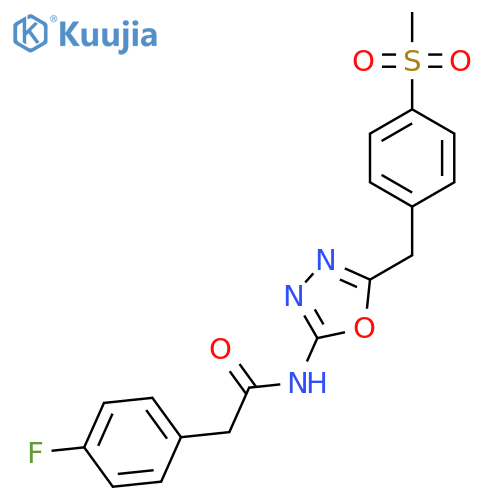

1171977-83-5 structure

商品名:2-(4-fluorophenyl)-N-{5-(4-methanesulfonylphenyl)methyl-1,3,4-oxadiazol-2-yl}acetamide

2-(4-fluorophenyl)-N-{5-(4-methanesulfonylphenyl)methyl-1,3,4-oxadiazol-2-yl}acetamide 化学的及び物理的性質

名前と識別子

-

- 2-(4-fluorophenyl)-N-{5-(4-methanesulfonylphenyl)methyl-1,3,4-oxadiazol-2-yl}acetamide

- 2-(4-fluorophenyl)-N-(5-(4-(methylsulfonyl)benzyl)-1,3,4-oxadiazol-2-yl)acetamide

- F2368-2776

- 2-(4-fluorophenyl)-N-{5-[(4-methanesulfonylphenyl)methyl]-1,3,4-oxadiazol-2-yl}acetamide

- 2-(4-fluorophenyl)-N-[5-[(4-methylsulfonylphenyl)methyl]-1,3,4-oxadiazol-2-yl]acetamide

- AKOS024643390

- 1171977-83-5

-

- インチ: 1S/C18H16FN3O4S/c1-27(24,25)15-8-4-13(5-9-15)11-17-21-22-18(26-17)20-16(23)10-12-2-6-14(19)7-3-12/h2-9H,10-11H2,1H3,(H,20,22,23)

- InChIKey: WKIPGJRLAKMEGG-UHFFFAOYSA-N

- ほほえんだ: S(C)(C1C=CC(=CC=1)CC1=NN=C(NC(CC2C=CC(=CC=2)F)=O)O1)(=O)=O

計算された属性

- せいみつぶんしりょう: 389.08455534g/mol

- どういたいしつりょう: 389.08455534g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 7

- 重原子数: 27

- 回転可能化学結合数: 6

- 複雑さ: 596

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.2

- トポロジー分子極性表面積: 111Ų

2-(4-fluorophenyl)-N-{5-(4-methanesulfonylphenyl)methyl-1,3,4-oxadiazol-2-yl}acetamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F2368-2776-2mg |

2-(4-fluorophenyl)-N-{5-[(4-methanesulfonylphenyl)methyl]-1,3,4-oxadiazol-2-yl}acetamide |

1171977-83-5 | 90%+ | 2mg |

$59.0 | 2023-05-16 | |

| Life Chemicals | F2368-2776-5mg |

2-(4-fluorophenyl)-N-{5-[(4-methanesulfonylphenyl)methyl]-1,3,4-oxadiazol-2-yl}acetamide |

1171977-83-5 | 90%+ | 5mg |

$69.0 | 2023-05-16 | |

| Life Chemicals | F2368-2776-30mg |

2-(4-fluorophenyl)-N-{5-[(4-methanesulfonylphenyl)methyl]-1,3,4-oxadiazol-2-yl}acetamide |

1171977-83-5 | 90%+ | 30mg |

$119.0 | 2023-05-16 | |

| Life Chemicals | F2368-2776-10μmol |

2-(4-fluorophenyl)-N-{5-[(4-methanesulfonylphenyl)methyl]-1,3,4-oxadiazol-2-yl}acetamide |

1171977-83-5 | 90%+ | 10μl |

$69.0 | 2023-05-16 | |

| Life Chemicals | F2368-2776-1mg |

2-(4-fluorophenyl)-N-{5-[(4-methanesulfonylphenyl)methyl]-1,3,4-oxadiazol-2-yl}acetamide |

1171977-83-5 | 90%+ | 1mg |

$54.0 | 2023-05-16 | |

| Life Chemicals | F2368-2776-3mg |

2-(4-fluorophenyl)-N-{5-[(4-methanesulfonylphenyl)methyl]-1,3,4-oxadiazol-2-yl}acetamide |

1171977-83-5 | 90%+ | 3mg |

$63.0 | 2023-05-16 | |

| Life Chemicals | F2368-2776-25mg |

2-(4-fluorophenyl)-N-{5-[(4-methanesulfonylphenyl)methyl]-1,3,4-oxadiazol-2-yl}acetamide |

1171977-83-5 | 90%+ | 25mg |

$109.0 | 2023-05-16 | |

| Life Chemicals | F2368-2776-20μmol |

2-(4-fluorophenyl)-N-{5-[(4-methanesulfonylphenyl)methyl]-1,3,4-oxadiazol-2-yl}acetamide |

1171977-83-5 | 90%+ | 20μl |

$79.0 | 2023-05-16 | |

| Life Chemicals | F2368-2776-10mg |

2-(4-fluorophenyl)-N-{5-[(4-methanesulfonylphenyl)methyl]-1,3,4-oxadiazol-2-yl}acetamide |

1171977-83-5 | 90%+ | 10mg |

$79.0 | 2023-05-16 | |

| Life Chemicals | F2368-2776-2μmol |

2-(4-fluorophenyl)-N-{5-[(4-methanesulfonylphenyl)methyl]-1,3,4-oxadiazol-2-yl}acetamide |

1171977-83-5 | 90%+ | 2μl |

$57.0 | 2023-05-16 |

2-(4-fluorophenyl)-N-{5-(4-methanesulfonylphenyl)methyl-1,3,4-oxadiazol-2-yl}acetamide 関連文献

-

Bhawna,Mrinmoy Roy,Vikram,Aftab Alam,M. Aslam Chem. Commun., 2021,57, 1478-1481

-

Priyanka Tiwari,Manish Yadav,Aiswarjya Bastia,G. C. Pandey,Chandana Rath New J. Chem., 2021,45, 22396-22405

-

Shwan A. Hamad,Vesselin N. Paunov Soft Matter, 2012,8, 5069-5077

-

Qasim Mahmood,Woo Sik Kim,Ho Seok Park Nanoscale, 2012,4, 7855-7860

1171977-83-5 (2-(4-fluorophenyl)-N-{5-(4-methanesulfonylphenyl)methyl-1,3,4-oxadiazol-2-yl}acetamide) 関連製品

- 1172813-04-5(Methyl 4-amino-4,5,6,7-tetrahydrobenzofuran-3-carboxylate hydrochloride)

- 1520881-08-6(3-(5-Methyl-1H-indazol-3-yl)propan-1-amine)

- 2246677-65-4((4-(Pivalamidomethyl)phenyl)boronic acid)

- 2136903-86-9((3S)-3-{(benzyloxy)carbonylamino}-3-(5-chloro-1-methyl-1H-pyrazol-4-yl)propanoic acid)

- 1361863-84-4(2-Amino-3-(2,4-dichlorophenyl)pyridine-6-methanol)

- 1447952-95-5(3-Ethyl-5,6,7,8-tetrahydro-3H-pyrido[3,4-d]pyridazin-4-one)

- 90202-99-6(1-(aminomethyl)-N-methylcyclohexan-1-amine)

- 1805747-85-6(4-(2-Bromopropanoyl)-2-methylphenylacetic acid)

- 1593478-49-9(3-Methyl-1-(trifluoroacetyl)pyrrolidine-2-carboxylic acid)

- 2649046-40-0(1-Bromo-4-(isocyanatomethyl)-2-methylbenzene)

推奨される供給者

Shanghai Aoguang Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Jinhuan Chemical CO., LTD.

ゴールドメンバー

中国のサプライヤー

大量

Hubei Changfu Chemical Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Taian Jiayue Biochemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量